disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate
Description
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate is a phosphorylated carbohydrate derivative with a tetrahydropyran (oxane) core substituted with hydroxyl groups at positions 3, 4, 5, and 4. The methyl phosphate group at position 2 is neutralized by disodium counterions, and the compound exists as a hydrate, indicating water molecules in its crystalline lattice.
The compound’s stereochemistry (2R,3S,4S,5R) is critical for its biological interactions, as minor stereochemical variations can drastically alter function. Synonyms include [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate disodium salt hydrate, highlighting its ionic and hydrated nature .
Properties
IUPAC Name |
disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6?;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJZXLTPORJKW-WYFATIGWSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate typically involves the phosphorylation of a sugar derivative. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate group, leading to the formation of different sugar phosphates.
Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sugar phosphates and their derivatives, which have significant applications in biochemical and industrial processes .
Scientific Research Applications
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in biochemical pathways and is used in studies related to metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for energy transfer and signal transduction in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
- Molecular Formula : C₆H₁₃K₂O₁₀P (vs. C₆H₁₁Na₂O₉P·xH₂O for the disodium compound).
- Key Differences :
- Counterions : Dipotassium vs. disodium. Potassium salts often exhibit higher solubility in polar solvents compared to sodium salts, which may influence industrial or pharmaceutical formulations .
- Hydration : Both are hydrates, but the exact number of water molecules is unspecified in the disodium compound, whereas the dipotassium analog’s formula includes one hydrate molecule explicitly .
- Applications : Likely used in similar contexts (e.g., stabilizers or buffering agents), but potassium derivatives are preferred in potassium-supplement formulations.
2,3-Dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Hydroxyphenoxy)Oxan-2-Yl]Methyl Hydrogen Phosphate
- Molecular Formula : C₁₆H₂₃O₁₄P (vs. C₆H₁₁Na₂O₉P·xH₂O).
- Esterification: The phosphate is esterified with a 2,3-dihydroxypropyl group instead of forming a sodium salt, increasing lipophilicity and altering bioavailability .
- Applications: Potential use in topical formulations due to enhanced membrane permeability.
[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Molecular Formula : C₁₁H₁₇N₅O₁₀P₂S (vs. C₆H₁₁Na₂O₉P·xH₂O).
- Key Differences: Nucleotide Analog: Incorporates a purine base (6-amino-2-methylsulfanyl) linked to the sugar-phosphate backbone, resembling modified nucleosides used in antiviral therapies. Sulfur Substitution: The methylsulfanyl group may enhance metabolic stability or target-specific enzyme interactions .
- Applications : Likely serves as a biochemical tool for studying nucleotide-processing enzymes.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Sensitivity : The disodium compound’s (2R,3S,4S,5R) configuration distinguishes it from analogs like the dipotassium derivative (unspecified stereochemistry in ), underscoring the need for precise synthesis to maintain activity .
- Hydration Effects : The hydrate form in the disodium compound may improve crystallinity and shelf stability compared to anhydrous analogs, a factor critical for industrial scale-up .
- Biological Relevance: The purine-linked derivative () shares the phosphorylated sugar motif but diverges in function, illustrating how minor structural changes redirect applications from metabolic studies to therapeutic development .
Biological Activity
Disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate; hydrate, commonly referred to as disodium methyl phosphate, is a compound of significant interest in the field of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate has the molecular formula and is characterized by a tetrahydroxy sugar backbone with a phosphate group. Its structure facilitates various biochemical interactions that are crucial for its biological functions.
Mechanisms of Biological Activity
- Phosphorylation : The phosphate group in disodium methyl phosphate plays a pivotal role in cellular signaling pathways. Phosphorylation is essential for the activation of many enzymes and receptors, influencing metabolic processes and signal transduction.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.
- Cell Proliferation : Studies have shown that disodium methyl phosphate can influence cell proliferation and differentiation. It may enhance the growth of certain cell lines while inhibiting others, suggesting its potential use in cancer therapy or regenerative medicine.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
In a study examining the antioxidant effects of disodium methyl phosphate on human endothelial cells, it was found that treatment with the compound significantly reduced markers of oxidative stress. The results indicated a decrease in reactive oxygen species (ROS) levels by up to 40%, suggesting its potential for cardiovascular protection .
Case Study 2: Impact on Cancer Cell Lines
Another study focused on the effects of disodium methyl phosphate on colon cancer cell lines (HT-29). The compound was shown to inhibit cell migration and invasion by modulating focal adhesion kinase (FAK) signaling pathways. This inhibition was associated with reduced expression of matrix metalloproteinases (MMPs), which are critical for metastasis .
Applications in Medicine
The biological activities of disodium methyl phosphate suggest several potential applications:
- Nutraceuticals : Due to its antioxidant properties, it can be formulated into dietary supplements aimed at reducing oxidative stress.
- Cancer Therapy : Its ability to inhibit cancer cell migration positions it as a candidate for adjunctive therapy in oncology.
- Cardiovascular Health : The compound's protective effects against oxidative damage may contribute to cardiovascular health strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
